molecular formula C10H9ClINO B13686651 1-(4-Chloro-2-iodophenyl)-2-pyrrolidinone

1-(4-Chloro-2-iodophenyl)-2-pyrrolidinone

Cat. No.: B13686651
M. Wt: 321.54 g/mol
InChI Key: NJOGIBIQKSFUTO-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-iodophenyl)-2-pyrrolidinone is an organic compound characterized by the presence of a pyrrolidinone ring substituted with a 4-chloro-2-iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-2-iodophenyl)-2-pyrrolidinone typically involves the reaction of 4-chloro-2-iodoaniline with a suitable pyrrolidinone precursor under controlled conditions. One common method involves the use of N-iodosuccinimide (NIS) as an iodinating agent in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetonitrile at room temperature, followed by purification through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the desired reaction conditions and minimizing impurities.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-2-iodophenyl)-2-pyrrolidinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Major Products:

    Substitution: Formation of azides or thiocyanates.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

Scientific Research Applications

1-(4-Chloro-2-iodophenyl)-2-pyrrolidinone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-iodophenyl)-2-pyrrolidinone involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecule .

Comparison with Similar Compounds

  • N-(4-Chloro-2-iodophenyl)acetamide
  • 4-Chloro-2-iodoaniline
  • 1-(4-Chloro-2-hydroxy-5-iodophenyl)ethan-1-one

Comparison: 1-(4-Chloro-2-iodophenyl)-2-pyrrolidinone is unique due to its pyrrolidinone ring, which imparts distinct chemical properties compared to other similar compounds. For instance, N-(4-Chloro-2-iodophenyl)acetamide lacks the pyrrolidinone ring, resulting in different reactivity and biological activity. The presence of both chlorine and iodine atoms in the compound also contributes to its unique electronic and steric characteristics, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C10H9ClINO

Molecular Weight

321.54 g/mol

IUPAC Name

1-(4-chloro-2-iodophenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H9ClINO/c11-7-3-4-9(8(12)6-7)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2

InChI Key

NJOGIBIQKSFUTO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=C(C=C(C=C2)Cl)I

Origin of Product

United States

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